2-bromo-N-(4-bromo-3-methylphenyl)propanamide

Description

BenchChem offers high-quality 2-bromo-N-(4-bromo-3-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(4-bromo-3-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(4-bromo-3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWRABRCIZOJDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(C)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-bromo-N-(4-bromo-3-methylphenyl)propanamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of the novel compound 2-bromo-N-(4-bromo-3-methylphenyl)propanamide. As a member of the N-aryl-α-haloamide class, this molecule presents a compelling scaffold for investigation in medicinal chemistry and drug discovery. We present a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution, followed by robust methodologies for purification and complete spectroscopic characterization. Furthermore, this guide explores the compound's potential biological significance by drawing parallels with structurally related molecules known for their potent bioactivity. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of new chemical entities.

Introduction

The N-aryl-α-haloamide motif is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with demonstrated biological activity. The presence of an α-halogen provides a reactive handle for further synthetic elaboration, while the N-aryl amide core is crucial for establishing interactions with biological targets. Specifically, propanamide derivatives have been identified as key structural elements in molecules designed as selective androgen receptor degraders (SARDs) and pan-antagonists for cancer therapy.[1]

This guide focuses on a specific, dibrominated analogue: 2-bromo-N-(4-bromo-3-methylphenyl)propanamide (CAS No. 79249-46-0). The introduction of two bromine atoms is anticipated to significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to influence its binding affinity for potential protein targets. This document provides an in-depth, practical guide covering the logical synthesis, rigorous characterization, and a forward-looking perspective on the potential therapeutic applications of this compound.

Physicochemical Properties

The fundamental identity of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is established by its chemical structure and associated properties.

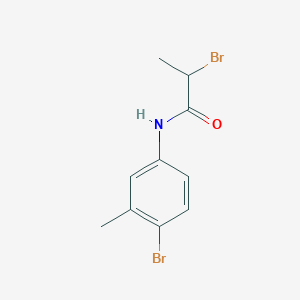

Figure 1: Chemical Structure of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

| Property | Value | Source |

| IUPAC Name | 2-bromo-N-(4-bromo-3-methylphenyl)propanamide | - |

| CAS Registry Number | 79249-46-0 | [2] |

| Molecular Formula | C₁₀H₁₀Br₂NO | Calculated |

| Molecular Weight | 320.00 g/mol | Calculated |

| Exact Mass | 318.92074 g/mol | [2] |

Synthesis and Purification

Synthesis Rationale

The most direct and reliable method for constructing the target amide is through a nucleophilic acyl substitution reaction. This strategy involves the acylation of an amine (4-bromo-3-methylaniline) with a reactive acyl halide (2-bromopropionyl bromide).[][4] This is a classic and high-yielding method for amide bond formation.[5]

Causality of Experimental Choices:

-

Acyl Halide vs. Carboxylic Acid: An acyl halide is chosen over the corresponding carboxylic acid to maximize reactivity and avoid the need for coupling agents (like DCC or EDC), which can complicate purification.[5] The reaction with an acyl halide is typically faster and more complete.

-

Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is included in the reaction. Its purpose is to act as an acid scavenger, neutralizing the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

-

Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. It readily dissolves the reactants but does not participate in the reaction.

-

Temperature Control: The reaction between amines and acyl halides is often highly exothermic.[] Performing the initial addition at a reduced temperature (0 °C) is a critical control measure to prevent the formation of side products and ensure a clean reaction profile.

Experimental Workflow: Synthesis & Purification

The overall process is a streamlined workflow designed for efficiency and high purity.

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol (10 mmol Scale)

This protocol is a self-validating system; successful execution relies on anhydrous conditions and careful temperature management.

-

Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-methylaniline (1.86 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).

-

Base Addition: Add triethylamine (1.53 mL, 11.0 mmol, 1.1 eq) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0-5 °C.

-

Acyl Halide Addition: Dissolve 2-bromopropionyl bromide (1.1 mL, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled aniline mixture over 15-20 minutes using a dropping funnel. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up:

-

Carefully pour the reaction mixture into 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Rationale: The acid wash removes excess triethylamine, the base wash removes any remaining acidic impurities, and the brine wash aids in removing water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid organic compounds by leveraging differences in solubility.[6][7]

-

Solvent Selection: The ideal solvent system will dissolve the crude product when hot but have poor solubility when cold. A binary system like ethanol/water or ethyl acetate/hexanes is often effective for amides. Perform small-scale tests to identify the optimal system.

-

Procedure:

-

Place the crude solid into an Erlenmeyer flask.

-

Add the primary solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.

-

Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid. Add a drop or two of the primary solvent to redissolve the precipitate.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of ice-cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain the pure 2-bromo-N-(4-bromo-3-methylphenyl)propanamide.

-

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is paramount. A multi-spectroscopic approach provides orthogonal, confirmatory data.[8][9]

Analytical Workflow

Caption: Spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.0 - 8.5 | br s | 1H | NH | Amide proton, typically broad. |

| ~ 7.6 | d | 1H | Ar-H (H2) | Aromatic proton ortho to NH, doublet from H6. |

| ~ 7.4 | d | 1H | Ar-H (H5) | Aromatic proton ortho to Br, doublet from H6. |

| ~ 7.2 | dd | 1H | Ar-H (H6) | Aromatic proton coupled to both H2 and H5. |

| ~ 4.5 | q | 1H | CH Br | Methine proton, quartet due to adjacent CH₃. |

| ~ 2.4 | s | 3H | Ar-CH ₃ | Methyl group on the aromatic ring. |

| ~ 1.9 | d | 3H | CH(Br)CH ₃ | Methyl group, doublet due to adjacent CH. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 168 | C =O (Amide) |

| ~ 138 | Ar-C (C4, C-Br) |

| ~ 136 | Ar-C (C1, C-NH) |

| ~ 135 | Ar-C (C3, C-CH₃) |

| ~ 132 | Ar-C H (C5) |

| ~ 124 | Ar-C H (C2) |

| ~ 120 | Ar-C H (C6) |

| ~ 48 | C HBr |

| ~ 22 | CH(Br)C H₃ |

| ~ 20 | Ar-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~ 3300 - 3250 | N-H Stretch | Secondary Amide |

| ~ 1680 - 1650 | C=O Stretch (Amide I) | Secondary Amide |

| ~ 1560 - 1530 | N-H Bend (Amide II) | Secondary Amide |

| ~ 3050 | C-H Stretch | Aromatic |

| ~ 2980 | C-H Stretch | Aliphatic |

| ~ 650 - 550 | C-Br Stretch | Alkyl & Aryl Halide |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact mass and elemental composition.

-

Expected M⁺: The molecular ion peak will confirm the molecular weight.

-

Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern caused by the two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in a characteristic triplet of peaks for the molecular ion:

-

M (containing two ⁷⁹Br)

-

M+2 (containing one ⁷⁹Br and one ⁸¹Br) - approximately twice the intensity of M.

-

M+4 (containing two ⁸¹Br) - approximately the same intensity as M. This 1:2:1 intensity ratio is a definitive signature for a dibrominated compound.

-

Potential Applications in Drug Discovery

Rationale for Biological Investigation

While 2-bromo-N-(4-bromo-3-methylphenyl)propanamide itself may not have published biological data, its structural motifs are prevalent in pharmacologically active agents.

-

Anticancer Potential: The diaryl propanamide structure is a recognized pharmacophore for androgen receptor (AR) binding.[1] Compounds with this "A-ring–linkage–B-ring" scaffold have been developed as SARDs, which function by binding to and promoting the degradation of the AR, a key driver in prostate cancer. The 4-bromo-3-methylphenyl group can be considered the "A-ring," making this compound a prime candidate for screening in AR-dependent cancer models.

-

Anti-inflammatory & Antimicrobial Activity: Brominated N-aryl amides and related structures have demonstrated significant potential as anti-inflammatory and antimicrobial agents.[10][11][12] The bromine atoms can enhance membrane permeability and participate in halogen bonding, potentially improving target engagement.

Potential Mechanism of Action

Based on its structural similarity to known SARDs, a plausible hypothesis is that 2-bromo-N-(4-bromo-3-methylphenyl)propanamide could function as an androgen receptor antagonist or degrader. It could bind to the ligand-binding domain (LBD) of the AR, inducing a conformational change that prevents coactivator recruitment and/or targets the receptor for proteasomal degradation.

Illustrative Signaling Pathway: Androgen Receptor Action

Caption: Hypothetical mechanism of AR pathway inhibition.

Conclusion

2-bromo-N-(4-bromo-3-methylphenyl)propanamide is a synthetically accessible compound with significant potential for further investigation. This guide has provided a robust and logically sound framework for its preparation and characterization, grounded in established chemical principles. The structural relationship to known bioactive molecules, particularly in the oncology space, strongly supports its candidacy for biological screening programs. The detailed protocols and analytical data presented herein serve as a vital resource to empower researchers to explore the full potential of this and related N-aryl-α-haloamides in the ongoing quest for novel therapeutic agents.

References

-

Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Retrieved from [Link]

-

SpectraBase. (2025). Propanamide, 2-bromo-N-(4-bromo-3-methylphenyl)-. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-bromo-4-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Tantravahi, U., et al. (2022). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Molecules, 27(15), 4989. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Miller, S. J., et al. (2014). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Angewandte Chemie International Edition, 53(41), 11006-11010. Retrieved from [Link]

-

Adimule, S. P., et al. (2015). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. Journal of Applicable Chemistry, 4(1), 127-135. Retrieved from [Link]

-

Bouř, P., & Keiderling, T. A. (2007). Spectroscopic properties of the nonplanar amide group: A computational study. Chirality, 19(10), 775-786. Retrieved from [Link]

-

Lang, M., et al. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molbank, 2024(3), M1851. Retrieved from [Link]

-

The Chemistry Student. (2025, December 15). How Amides Form from Acyl Chlorides. YouTube. Retrieved from [Link]

-

Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

-

Ghiuș, C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 1345. Retrieved from [Link]

-

Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide? r/chemhelp. Retrieved from [Link]

Sources

- 1. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 4. youtube.com [youtube.com]

- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-bromo-N-(4-bromo-3-methylphenyl)propanamide: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide, a halogenated aromatic amide with significant potential as a scaffold and key intermediate in medicinal chemistry. While direct research on this specific molecule is limited, its structural motifs are present in numerous biologically active compounds. This document extrapolates from established methodologies for analogous structures to provide a robust framework for its synthesis, analysis, and exploration in drug discovery programs.

Chemical Identity and Physicochemical Properties

2-bromo-N-(4-bromo-3-methylphenyl)propanamide is a disubstituted N-phenylpropanamide featuring two bromine atoms, one on the aromatic ring and one at the alpha position of the propanamide side chain. These halogen atoms serve as both modulators of physicochemical properties and reactive handles for further synthetic elaboration.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-bromo-N-(4-bromo-3-methylphenyl)propanamide | N/A |

| CAS Number | 79249-46-0 | [1] |

| Molecular Formula | C₁₀H₁₁Br₂NO | [1] |

| Molecular Weight | 321.01 g/mol | [1] |

| Exact Mass | 318.92074 g/mol | [1] |

| InChIKey | IFWRABRCIZOJDV-UHFFFAOYSA-N | N/A |

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is through a nucleophilic acyl substitution reaction. This well-established method involves the coupling of a substituted aniline with an appropriate acyl halide.

Synthetic Strategy: Schotten-Baumann Amidation

The formation of the amide bond is a cornerstone of medicinal chemistry[2]. The chosen strategy is the reaction between 4-bromo-3-methylaniline and 2-bromopropionyl bromide (or chloride). This reaction is typically performed under Schotten-Baumann conditions.

Causality and Experimental Choices:

-

Reagents: 4-bromo-3-methylaniline serves as the nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropionyl bromide.

-

Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA), is crucial. It acts as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction. The removal of HBr prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

-

Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or toluene is used to dissolve the reactants without participating in the reaction. The absence of water is critical to prevent the hydrolysis of the highly reactive acyl bromide.

-

Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction rate, then allowed to proceed at room temperature to ensure completion[3].

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous N-aryl-2-bromoamides.[3][4]

Step 1: Reagent Preparation

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromo-3-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of aniline).

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the flask to 0 °C in an ice bath with continuous stirring.

Step 2: Acylation Reaction

-

In the dropping funnel, prepare a solution of 2-bromopropionyl bromide (1.05 eq) in anhydrous DCM.

-

Add the 2-bromopropionyl bromide solution dropwise to the cooled aniline solution over 30 minutes. A white precipitate (triethylammonium bromide) will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

Step 3: Work-up and Purification

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Once complete, add deionized water to the reaction mixture to quench any remaining acyl bromide and dissolve the ammonium salt.

-

Transfer the mixture to a separatory funnel. Collect the organic layer.

-

Wash the organic layer sequentially with 1N HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2-bromo-N-(4-bromo-3-methylphenyl)propanamide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Analytical and Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Comparative Overview of Analytical Methods

The choice of method depends on the analytical goal, from routine purity checks to definitive structural confirmation.

Table 2: Comparison of Primary Analytical Techniques

| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |

|---|---|---|---|

| Principle | Separation based on polarity, UV detection | Separation based on volatility, mass-based detection | Nuclear spin resonance in a magnetic field |

| Primary Use | Quantification, Purity Assay | Impurity Identification, Quantification | Absolute Structural Elucidation |

| Sensitivity | High (ng/mL) | Very High (pg/mL) | Moderate (~0.1% by weight) |

| Throughput | High | Medium to High | Medium |

Data extrapolated from methods for analogous aromatic compounds.[5][6]

Recommended Analytical Protocols

These protocols are starting points for method development, adapted from guides for similar chemical entities.[5][6]

A. High-Performance Liquid Chromatography (HPLC) for Purity Assay

-

Instrumentation: HPLC system with a UV/PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

-

Gradient Program: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve an accurately weighed sample in acetonitrile to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Impurity Profiling

-

Instrumentation: GC system coupled to a mass spectrometer (e.g., Quadrupole).

-

Column: Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 280 °C.

-

Oven Program: Initial temp 100 °C (hold 2 min), ramp at 20 °C/min to 300 °C (hold 5 min).

-

Carrier Gas: Helium.

-

MS Detection: Electron Ionization (EI) mode, scanning from m/z 50-400.

-

Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate to a concentration of ~1 mg/mL.

Analytical Workflow Diagram

Caption: General workflow for analytical characterization.

Potential Applications in Medicinal Chemistry

The true value of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide lies in its potential as a versatile building block for creating libraries of novel compounds. The dibrominated structure is a key feature, offering two distinct points for modification and diversification.

A Scaffold for Drug Discovery

The N-aryl amide core is a privileged structure in drug discovery, and halogenated phenyl rings are frequently used to enhance biological activity and modulate pharmacokinetic properties.[7][8]

-

Antimicrobial Agents: Structurally related N-arylamides and bromophenyl derivatives have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[9][10][11] The presence of halogen atoms is often correlated with increased antimicrobial potency.[8][12]

-

Anticancer Agents: The bromophenyl moiety is a common feature in compounds designed as anticancer agents. Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown activity against the MCF7 human breast cancer cell line[8]. The ability to use the bromine atoms as handles for cross-coupling reactions allows for the synthesis of complex molecules that can target various oncogenic pathways.

-

Enzyme Inhibitors: The rigid, planar nature of the amide bond combined with the substituted aromatic ring makes this scaffold suitable for targeting enzyme active sites.

-

Synthetic Versatility: The aryl bromide can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The alpha-bromo amide is a reactive electrophile, enabling substitution with various nucleophiles to further diversify the molecular structure.

Biological Activity of Related Scaffolds

Table 3: Antimicrobial Activity of Analogous N-Aryl Amides

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| N-arylcinnamamides | Staphylococcus aureus | 22-28 µM | [9][10] |

| N-arylcinnamamides | Mycobacterium tuberculosis | ~27 µM | [9][10][11] |

| N-(4-bromophenyl)furan-2-carboxamide | Drug-Resistant A. baumannii | Effective against clinical isolates |[13] |

Drug Discovery Pathway

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prepchem.com [prepchem.com]

- 4. 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide | 1691647-34-3 | Benchchem [benchchem.com]

- 13. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach [mdpi.com]

An In-depth Technical Guide to 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to serve as a valuable resource for professionals in chemical research and drug development.

Executive Summary

2-bromo-N-(4-bromo-3-methylphenyl)propanamide is a halogenated aromatic amide of interest in medicinal chemistry and organic synthesis. Its structure, featuring two bromine atoms and a chiral center, suggests potential for biological activity and utility as a versatile synthetic intermediate. This guide details its chemical identity, a robust synthesis protocol, and explores its potential applications based on the bioactivity of structurally related compounds. All quantitative data is summarized for clarity, and key processes are illustrated with diagrams.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide are crucial for its application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁Br₂NO | Calculation |

| Molecular Weight | 321.01 g/mol | [1] |

| Exact Mass | 318.92074 g/mol | [2] |

| CAS Number | 79249-46-0 | [2] |

| IUPAC Name | 2-bromo-N-(4-bromo-3-methylphenyl)propanamide | IUPAC Nomenclature |

| Physical Form | Expected to be a solid at room temperature | [3] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | General amide properties |

| Melting Point | Not available in public databases. | - |

| Boiling Point | Not available in public databases. | - |

Synthesis Protocol

The synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide can be reliably achieved through the acylation of 4-bromo-3-methylaniline with 2-bromopropionyl chloride. This is a standard Schotten-Baumann reaction, a widely used method for the formation of amides from amines and acyl chlorides.[4]

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology

This protocol is adapted from established procedures for the synthesis of similar N-aryl amides.[5]

Materials:

-

4-bromo-3-methylaniline

-

2-bromopropionyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-3-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen). Cool the flask to 0°C in an ice bath with stirring.

-

Addition of Acyl Chloride: Add 2-bromopropionyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes. A precipitate of triethylamine hydrochloride will form.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-bromo-N-(4-bromo-3-methylphenyl)propanamide.

-

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic Protons: Signals in the range of 7.0-8.0 ppm.

-

CH-Br Proton: A quartet around 4.5-5.0 ppm.

-

CH₃ (propanamide) Protons: A doublet around 1.8-2.2 ppm.

-

CH₃ (phenyl) Protons: A singlet around 2.2-2.5 ppm.

-

NH Proton: A broad singlet, the chemical shift of which will be concentration-dependent.

¹³C NMR:

-

Carbonyl Carbon: A signal around 165-170 ppm.

-

Aromatic Carbons: Signals in the range of 110-140 ppm.

-

CH-Br Carbon: A signal around 40-50 ppm.

-

CH₃ Carbons: Signals in the range of 15-25 ppm.

Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a cluster of peaks around m/z 319, 321, and 323. The exact mass of the most abundant isotopic combination is 318.92074 g/mol .[2]

Potential Applications in Drug Development

While direct biological studies on 2-bromo-N-(4-bromo-3-methylphenyl)propanamide are limited, the structural motifs present in the molecule are found in compounds with known biological activities.

Antibacterial and Enzyme Inhibition Potential

Structurally related N-(4-bromo-3-methylphenyl) amides have been synthesized and investigated for their potential as antibacterial agents and enzyme inhibitors.[6] For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown activity against clinically isolated XDR S. typhi and inhibitory activity against alkaline phosphatase.[6] The presence of the brominated phenyl ring is a key feature in these bioactive molecules.

Caption: Postulated pathway for biological activity.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is not publicly available. However, based on the reactants used in its synthesis and data for structurally similar compounds, the following precautions are recommended:

-

Hazard Class: Likely to be classified as a skin and eye irritant.[7]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

2-bromo-N-(4-bromo-3-methylphenyl)propanamide is a compound with significant potential for further research in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its chemical properties, a reliable synthesis protocol, and a basis for exploring its potential biological activities. The information presented herein should enable researchers to confidently handle, synthesize, and further investigate this promising molecule.

References

-

Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Retrieved from [Link]

-

SpectraBase. (n.d.). Propanamide, 2-bromo-N-(4-bromo-3-methylphenyl)-. Retrieved from [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]

-

Chemchart. (n.d.). 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6). Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Bromo-3-methylphenyl)acetamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanamide, 2-bromo-N-(4-bromo-3-methylphenyl)-. Retrieved from [Link]

Sources

- 1. N-(4-Bromo-3-methylphenyl)acetamide | C9H10BrNO | CID 738336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. airgas.com [airgas.com]

- 4. 2-bromo-N-(3-methylphenyl)propanamide (630119-85-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. prepchem.com [prepchem.com]

- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

physical and chemical properties of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide

Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide

Executive Summary

The compound 2-bromo-N-(4-bromo-3-methylphenyl)propanamide () serves as a highly versatile alpha-bromoamide building block in advanced organic synthesis and drug discovery[1]. Characterized by its bifunctional nature—an aryl amide backbone coupled with a reactive alpha-bromine—it is frequently utilized as a critical electrophilic precursor in the development of non-steroidal antiandrogens, selective androgen receptor modulators (SARMs), and other targeted pharmacophores[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, outlines a field-proven, self-validating synthetic methodology, and details its downstream applications.

Chemical Identity & Structural Analysis

The molecular architecture of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is defined by a propanamide chain where the nitrogen is bonded to a 4-bromo-3-methylphenyl moiety.

-

The Aryl Ring: The presence of the bromine at the para position and a methyl group at the meta position provides specific steric bulk and lipophilicity. These features are critical for driving binding affinity within hydrophobic receptor pockets.

-

The Alpha-Bromoamide Core: The bromine atom on the alpha carbon (C2 of the propanamide) is highly activated. The adjacent carbonyl group withdraws electron density, significantly lowering the activation energy for nucleophilic attack (SN2 displacement). This structural logic dictates the compound's primary utility as a precision alkylating agent.

Physical and Chemical Properties

Understanding the quantitative physical and chemical parameters is essential for predicting solubility, reactivity, and chromatographic behavior. The foundational data is summarized below based on chemical databases and structural analogs (; )[3][4].

| Property | Value |

| IUPAC Name | 2-bromo-N-(4-bromo-3-methylphenyl)propanamide |

| CAS Registry Number | 79249-46-0 |

| Molecular Formula | C10H11Br2NO |

| Molecular Weight | 321.01 g/mol |

| Exact Mass | 318.92 g/mol |

| Topological Polar Surface Area (TPSA) | 29.10 Ų |

| Hydrogen Bond Donors | 1 (Amide N-H) |

| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) |

| Rotatable Bonds | 2 |

| Physical State (at RT) | Solid |

Mechanistic Synthesis & Workflow

The synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is achieved via a nucleophilic acyl substitution, specifically utilizing a modified [2].

Expertise & Causality in Experimental Design: The reaction couples 4-bromo-3-methylaniline with 2-bromopropionyl chloride. Because the acyl chloride is highly reactive, the reaction must be performed at 0 °C to suppress deleterious side reactions, such as the elimination of HCl to form a ketene, or the premature displacement of the alpha-bromine. Triethylamine (TEA) is employed as an acid scavenger. Without TEA, the rapid generation of HCl would protonate the unreacted aniline, rendering it non-nucleophilic and prematurely stalling the reaction.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-bromo-3-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Dissolve 2-bromopropionyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15–20 minutes to maintain the internal temperature and prevent exothermic spikes[2].

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to gradually warm to room temperature and stir for an additional 2 hours.

-

Self-Validating Workup:

-

Quench the reaction with distilled water.

-

Wash the organic layer with 1N HCl. Validation: This step selectively protonates and removes any unreacted aniline and TEA into the aqueous layer.

-

Wash with saturated aqueous NaHCO3. Validation: This neutralizes and removes any 2-bromopropionic acid formed from the hydrolysis of unreacted acyl chloride.

-

Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The survival of the product through this specific chemical sequence guarantees that the resulting crude solid is fundamentally free of starting materials.

-

-

Purification: Recrystallize the crude product from an ethyl acetate/hexanes mixture to yield the pure solid.

Figure 1: Step-by-step synthetic workflow for 2-bromo-N-(4-bromo-3-methylphenyl)propanamide.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, researchers must rely on rigorous spectroscopic validation:

-

1H NMR (CDCl3): The defining feature is the alpha-proton (CH) of the propanamide group, which will appear as a distinct quartet around δ 4.5 - 4.8 ppm due to coupling with the adjacent methyl group (which appears as a doublet around δ 1.8 - 2.0 ppm). The disappearance of the broad singlet corresponding to the aniline NH2 protons and the appearance of a new amide N-H broad singlet (δ 8.0 - 8.5 ppm) confirms successful coupling[2].

-

Mass Spectrometry (ESI-MS): Due to the presence of two bromine atoms in the molecule, the mass spectrum will exhibit a classic 1:2:1 isotopic cluster at the m/z [M+H]+ peak, corresponding to the combinations of 79Br and 81Br isotopes (approx. 320, 322, and 324 m/z).

Downstream Applications and Biological Relevance

The primary utility of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide lies in its role as a versatile intermediate. The alpha-bromine is highly susceptible to SN2 displacement by various nucleophiles (e.g., phenoxides, thiolates, or secondary amines). In the pharmaceutical industry, this exact substitution pattern is historically significant in the synthesis of (similar to the structural classes of bicalutamide or enzalutamide precursors)[2]. By displacing the bromine with a functionalized phenol or thiol, chemists can rapidly generate libraries of ether or thioether-linked amides for structure-activity relationship (SAR) studies.

Figure 2: Logical pathway of alpha-bromoamide utilization in drug discovery.

References

- Google Patents. "US7528134B2 - Acetamides and benzamides that are useful in treating sexual dysfunction.

-

PubChem. "N-(2-bromo-4-methylphenyl)propanamide | CID 4122742." National Center for Biotechnology Information. [Link]

Sources

- 1. CAS:79249-46-0, 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide-毕得医药 [bidepharm.com]

- 2. US7528134B2 - Acetamides and benzamides that are useful in treating sexual dysfunction - Google Patents [patents.google.com]

- 3. lookchem.cn [lookchem.cn]

- 4. N-(2-bromo-4-methylphenyl)propanamide | C10H12BrNO | CID 4122742 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-bromo-N-(4-bromo-3-methylphenyl)propanamide solubility in organic solvents

An in-depth understanding of the solubility profile of halogenated amides is critical for optimizing reaction conditions, purification workflows, and formulation strategies. As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of the solubility behavior of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide .

This guide moves beyond empirical data to explain the thermodynamic and intermolecular causalities that dictate solvent-solute interactions, providing researchers with a predictive framework for process optimization.

Physicochemical Profiling: The Causality of Solvation

To predict and manipulate the solubility of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide, we must first deconstruct its molecular architecture. The compound features three distinct domains that govern its solvation thermodynamics:

-

The Hydrophobic Aryl Core (4-bromo-3-methylphenyl group): The presence of a bulky, non-polar tolyl ring significantly increases the lipophilicity of the molecule. As the molar mass and hydrophobic bulk of amide derivatives increase, their aqueous solubility drops precipitously[1].

-

The Hydrogen-Bonding Amide Linkage (-NH-CO-): The amide core acts as both a hydrogen bond donor (N-H) and acceptor (C=O). However, the steric hindrance from the adjacent

-bromoethyl group and the ortho-methyl group on the phenyl ring restricts solvent access to this dipole. -

The Polarizable Halogens (Aryl-Br and

-Br): Bromine atoms are highly polarizable. They engage in strong dispersion forces (London forces) and halogen bonding with appropriate solvents, particularly halogenated organics and polar aprotic solvents.

The Solvation Rule for

Quantitative Solubility Matrix

Based on the structural descriptors and established behavior of

| Solvent Class | Specific Solvent | Relative Solubility | Mechanistic Rationale |

| Polar Aprotic | Tetrahydrofuran (THF) | High (>100 mg/mL) | Strong dipole-dipole interactions; oxygen lone pairs solvate the amide N-H without disrupting the |

| Halogenated | Dichloromethane (DCM) | High (>100 mg/mL) | Exceptional affinity due to halogen-halogen polarizability and favorable entropy of mixing[4]. |

| Aromatic | Toluene | Moderate-High | |

| Polar Protic | Methanol / Ethanol | Low (<10 mg/mL) | Protic solvents fail to overcome the hydrophobic bulk; |

| Non-Polar | Hexanes / Heptane | Very Low (<1 mg/mL) | Insufficient dielectric constant to solvate the polar amide dipole; serves as an excellent anti-solvent for crystallization. |

| Aqueous | Water | Insoluble | The massive hydrophobic cross-section completely dominates the weak hydration potential of the sterically hindered amide[1]. |

Solute-Solvent Interaction Pathway

The following diagram maps the decision-making process for selecting a solvent based on the specific intermolecular interactions required for downstream applications.

Caption: Decision tree for solvent selection based on solute-solvent intermolecular interactions.

Self-Validating Protocol: Thermodynamic Solubility Determination

To generate precise, compound-specific solubility data for process scale-up, empirical determination is required. The following protocol utilizes a shake-flask method coupled with HPLC-UV, designed as a self-validating system to ensure thermodynamic equilibrium is truly reached.

Phase 1: Equilibration (The Shake-Flask Method) Rationale: Kinetic dissolution can yield false supersaturation. Extended agitation ensures thermodynamic equilibrium.

-

Add 500 mg of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide to a 5 mL amber glass vial. (Amber glass prevents potential light-induced degradation of the

-bromo group). -

Add 1.0 mL of the target organic solvent (e.g., THF, Toluene, or DCM).

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.

-

Self-Validation Check: Visually inspect the vial after 2 hours. If all solid has dissolved, the solubility exceeds 500 mg/mL. Add an additional 500 mg of solute until a persistent solid phase remains, ensuring the solution is saturated.

Phase 2: Sampling and Phase Separation Rationale: Micro-particulates can skew UV quantification. Strict filtration is mandatory. 6. After 24 hours of agitation, halt the shaker and allow the vial to stand undisturbed for 2 hours at 25.0 °C to allow gross settling of the solid phase. 7. Extract 100 µL of the supernatant using a positive displacement pipette. 8. Filter the aliquot immediately through a 0.22 µm PTFE syringe filter into a clean vial. 9. Self-Validation Check (Equilibrium Verification): Repeat steps 6-8 at the 48-hour mark. If the concentration of the 48h sample matches the 24h sample (within <2% RSD), thermodynamic equilibrium is confirmed.

Phase 3: Analytical Quantification (HPLC-UV)

Rationale: High dilution prevents precipitation in the HPLC mobile phase.

10. Dilute the filtered aliquot accurately by a factor of 1:1000 using the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water).

11. Inject onto a C18 reverse-phase column. Monitor absorbance at the

Application Insights: Solvent Selection in Process Chemistry

Understanding the solubility of 2-bromo-N-(4-bromo-3-methylphenyl)propanamide is only half the battle; applying this knowledge to synthetic workflows is where true expertise lies.

Cross-Coupling and Enolate Generation:

-

Optimal Solvents: THF and Toluene are the solvents of choice here. They provide the necessary solubility for the starting material while remaining inert to the generated organometallic species.

-

Avoid: Alcohols are entirely incompatible due to both poor solubility[4] and their protic nature, which would immediately quench any generated enolate.

Chemical Stability and Incompatibilities:

When selecting a solvent or co-solvent, one must consider the reactivity of the

-

Nucleophilic Solvents: Avoid dissolving this compound in primary or secondary amines, or highly nucleophilic solvents, as they will readily undergo

displacement of the -

Radical Pathways: If the process involves radical initiators or brominating agents (like NBS), be aware that solvents like THF and Toluene can exhibit autocatalytic incompatibilities and radical-mediated side reactions[5].

Crystallization Strategy: To purify 2-bromo-N-(4-bromo-3-methylphenyl)propanamide, a solvent/anti-solvent crystallization approach is highly effective. Dissolve the crude material in a minimal volume of warm DCM or THF (where solubility is high), and slowly add an anti-solvent like Hexane or Heptane (where solubility is near zero) to induce controlled nucleation and crystal growth.

References

-

e-EROS Encyclopedia of Reagents for Organic Synthesis. ResearchGate. Available at:[Link]

-

Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development - ACS Publications. Available at:[Link]

-

Amines. NCERT. Available at:[Link]

Sources

Technical Safety & Handling Guide: 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

This compound is a specialized

Substance Identification

| Parameter | Specification |

| Chemical Name | 2-bromo-N-(4-bromo-3-methylphenyl)propanamide |

| Synonyms | N-(4-bromo-3-methylphenyl)-2-bromopropionamide; Propanamide, 2-bromo-N-(4-bromo-3-methylphenyl)- |

| CAS Number | 79249-46-0 |

| Molecular Formula | C |

| Molecular Weight | 320.99 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, DCM; Poorly soluble in water. |

Structural Reactivity Analysis

The molecule contains an

Hazard Identification & Toxicology (The "Why")

Standard SDSs often list H-phrases without context. This section explains the mechanistic basis of the hazards.

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) of analogous

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[3]

-

Skin Sensitization: Category 1 (H317) – High Probability due to alkylating nature.

Mechanism of Toxicity: Alkylation

The

-

Direct Alkylation: The compound acts as a "soft" electrophile. Upon contact with skin or mucosa, it covalently binds to cellular proteins.

-

Haptenization: This covalent binding can trigger an immune response, leading to allergic contact dermatitis (sensitization).

-

Lachrymatory Effect: While less volatile than

-bromo ketones, dust from this amide can hydrolyze on moist mucous membranes (eyes/lungs) to release hydrobromic acid (HBr), causing severe irritation.

Safe Handling Protocols & Engineering Controls

Hierarchy of Controls

-

Elimination/Substitution: Not applicable for specific synthesis.

-

Engineering Controls: All open handling must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.

-

Administrative: Designate "Red Zones" for handling electrophilic intermediates.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Double Gloving Required. Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil) | Brominated organics can permeate standard nitrile. Double gloving provides a breakthrough buffer. |

| Eyes | Chemical Safety Goggles | Prevent dust/splash entry. Face shield required if handling solutions >100mL. |

| Respiratory | N95/P100 (if powder); Half-mask with OV/AG cartridges (if in solution) | Protects against particulate inhalation and potential HBr off-gassing. |

| Body | Tyvek Lab Coat + Chemical Apron | Prevents permeation into street clothes. |

Experimental Workflow & Synthesis Context

The following diagram illustrates the synthesis pathway and the critical safety control points (CP).

Figure 1: Synthesis workflow highlighting the exothermic acylation step and the generation of the target electrophilic intermediate.

Emergency Response & Decontamination

Deactivation Chemistry

Standard soap and water are insufficient for deactivating alkylating agents on surfaces. Use a Nucleophilic Scavenger Solution :

-

Formula: 10% Sodium Thiosulfate (

) in water + 1% Sodium Carbonate ( -

Mechanism: The thiosulfate anion (

) acts as a potent nucleophile, displacing the bromine atom to form a water-soluble, non-toxic Bunte salt.

Exposure Response Decision Tree

Figure 2: Immediate response protocols for personnel exposure.

Spill Cleanup (Solid)

-

Isolate: Evacuate non-essential personnel.

-

PPE: Don double gloves and N95 respirator.

-

Contain: Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum.

-

Deactivate: Wipe surface with 10% Sodium Thiosulfate solution.

-

Disposal: Collect as hazardous halogenated organic waste.

Storage & Stability

-

Storage Conditions: Store at 2-8°C (Refrigerated). Keep container tightly closed.

-

Light Sensitivity: Protect from light (amber vials recommended) to prevent photolytic debromination.

-

Incompatibilities: Strong bases (causes elimination to acrylamides), strong oxidizers, and amines.

References

-

PubChem. (n.d.). Propanamide, 2-bromo-N-(4-bromo-3-methylphenyl)- (Compound). National Library of Medicine. Retrieved March 8, 2026, from [Link]

-

National Institutes of Health (NIH). (2019). The Fascinating Chemistry of α‐Haloamides. PMC. Retrieved March 8, 2026, from [Link]

Sources

A Technical Guide to the Mechanism of Action of N-Phenylpropanamide Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-phenylpropanamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. While most renowned for its role in potent opioid receptor modulators like fentanyl and its analogs, this versatile chemical motif is also integral to compounds targeting other critical physiological systems, including the endocannabinoid system via Fatty Acid Amide Hydrolase (FAAH) inhibition. This guide provides an in-depth exploration of the primary mechanisms of action associated with N-phenylpropanamide derivatives, focusing on their molecular interactions, downstream signaling consequences, and the structure-activity relationships that govern their potency and selectivity. It further details the essential experimental protocols required to elucidate these mechanisms, offering a validated framework for researchers in drug discovery and development.

Introduction to the N-Phenylpropanamide Scaffold

The N-phenylpropanamide core structure, characterized by a propanamide group linked to a phenyl ring, provides a rigid and sterically defined framework that allows for precise interactions with protein binding pockets. The versatility of this scaffold lies in the numerous points for chemical modification, including the piperidine ring, the anilinophenyl ring, the N-acyl group, and the phenethyl substituent.[1][2][3] These modifications dramatically influence the compound's affinity, efficacy, and selectivity for its molecular targets, giving rise to a diverse range of pharmacological profiles from potent analgesics to potential therapeutics for neuroinflammation and anxiety.[4][5][6]

Primary Mechanisms of Action

The biological activity of N-phenylpropanamide derivatives is predominantly defined by their interaction with two key protein families: G protein-coupled receptors (GPCRs) and metabolic enzymes.

Opioid Receptor Modulation: The Predominant Paradigm

The most extensively studied mechanism for this class of compounds is their action on opioid receptors, particularly the mu-opioid receptor (MOR).[7][8] Derivatives such as fentanyl are potent MOR agonists, and this interaction is the foundation of their powerful analgesic effects.[5][8]

Molecular Interaction and Signaling Cascade: N-phenylpropanamide agonists bind to the MOR, a class A GPCR. This binding event stabilizes a conformational change in the receptor, facilitating the activation of its associated heterotrimeric Gi/o protein.[9] The activated G protein dissociates into its Gαi/o and Gβγ subunits, which initiate downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the adenylyl cyclase enzyme, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates ion channels. It promotes the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.

The combined effect of neuronal hyperpolarization and reduced neurotransmitter release (such as substance P) at the synapse underlies the potent analgesia produced by these compounds.[8]

Caption: Gi/o-coupled signaling pathway for N-phenylpropanamide opioid agonists.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

A distinct subset of N-phenylpropanamide derivatives has been developed as inhibitors of Fatty Acid Amide Hydrolase (FAAH).[4][12] FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[13] By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, thereby potentiating its analgesic, anxiolytic, and anti-inflammatory effects through cannabinoid receptors (CB1 and CB2).[4][13]

The mechanism can be either covalent or non-covalent, targeting the enzyme's catalytic triad (Ser241-Ser217-Lys142).[4][13][14] This alternative mechanism presents a promising therapeutic strategy for pain and neuroinflammatory disorders with a potentially different side-effect profile compared to direct opioid receptor agonists.[4][15]

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of N-phenylpropanamide derivatives is exquisitely sensitive to their stereochemistry and substitutions. SAR studies are crucial for optimizing potency and selectivity.[16]

-

Piperidine Ring Substitutions: The addition of a methyl group at the 3-position of the piperidine ring, as seen in 3-methylfentanyl, can significantly alter potency. The stereochemistry of this substitution is critical; for instance, the cis-isomer is more potent than the trans-isomer.[1]

-

N-Acyl Group: Modification of the propanamide group can influence activity. Replacing the propionyl group with an acetyl group (as in acetylfentanyl) generally reduces analgesic potency.[1] Conversely, more complex substitutions can dramatically increase potency.[6]

-

4-Position of Piperidine Ring: Introducing a methyl-carboxylate group at the 4-position, as in carfentanil, leads to a substantial increase in potency compared to fentanyl.[1]

-

Stereochemistry: For derivatives with multiple chiral centers, such as ohmefentanyl, the specific stereoisomer is paramount. Studies have shown that the (3R,4S,2'S) isomer of ohmefentanyl is thousands of times more potent than morphine, while other isomers are significantly less active.[6][7]

Table 1: Comparative Analgesic Potency of Fentanyl Analogs

| Compound | Key Structural Modification | Analgesic Potency (Relative to Morphine=1) | Reference(s) |

| Morphine | Reference | 1 | - |

| Fentanyl | Parent N-phenylpropanamide | 50 - 100 | [3] |

| Acetylfentanyl | Propanamide → Acetamide | ~30% of Fentanyl's potency | [1] |

| Carfentanil | 4-methoxycarbonyl group | ~10,000 | [1] |

| Ohmefentanyl (3R,4S,βS) | β-hydroxy, 3-methyl | ~6,300 | [6] |

| 4"-Fluoro-Ohmefentanyl | Fluoro on phenethyl ring | ~18,000 | [6] |

Note: Potencies are estimates derived from various animal models and can vary based on the specific assay and route of administration.

Key Experimental Protocols for Mechanistic Elucidation

A multi-assay approach is essential to fully characterize the mechanism of action of a novel N-phenylpropanamide derivative. This typically follows a hierarchical screening cascade.

Caption: Hierarchical workflow for mechanistic characterization.

Protocol: Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This assay determines the affinity (Ki) of a test compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the binding affinity of a test compound to the MOR.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).[17]

-

Radioligand: [³H]DAMGO (a selective MOR agonist).[18]

-

Non-specific binding control: Naloxone (10 µM).[18]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds and reference compounds (e.g., Morphine, Fentanyl).

-

Glass fiber filters (e.g., GF/B).

-

Scintillation fluid and counter.

Step-by-Step Methodology:

-

Preparation: Thaw hMOR cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

-

Assay Plate Setup: In a 96-well plate, add reagents in the following order:

-

Total Binding Wells: 50 µL assay buffer.

-

Non-Specific Binding (NSB) Wells: 50 µL of 10 µM Naloxone.

-

Test Compound Wells: 50 µL of serially diluted test compound.

-

-

Add Radioligand: Add 50 µL of [³H]DAMGO (final concentration ~1-5 nM) to all wells.

-

Add Membranes: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[19]

-

Termination: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[19]

-

Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay for Agonist/Antagonist Determination

This assay measures the functional consequence of receptor binding by quantifying changes in intracellular cAMP levels. It differentiates agonists (which decrease cAMP for Gi-coupled receptors) from antagonists (which block the agonist effect).

Objective: To determine if a compound acts as an agonist or antagonist at the MOR and to quantify its potency (EC50) or inhibitory constant (IC50).

Materials:

-

CHO or HEK293 cells stably expressing hMOR.

-

Stimulation Buffer (e.g., HBSS) with a phosphodiesterase inhibitor like IBMX (1 mM).

-

Forskolin (an adenylyl cyclase activator).[20]

-

Test compounds and reference agonist (e.g., DAMGO).

-

Commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based).[20][21][22]

Step-by-Step Methodology:

-

Cell Seeding: Seed hMOR-expressing cells into a 384-well white opaque microplate and incubate overnight.[19]

-

Compound Addition (Agonist Mode):

-

Remove cell culture medium.

-

Add 10 µL of serially diluted test compound in stimulation buffer.

-

Incubate for 15 minutes at room temperature.[19]

-

-

Forskolin Stimulation: Add 10 µL of forskolin (final concentration 1-10 µM) to all wells. This elevates basal cAMP levels, allowing for the detection of inhibition by Gi-coupled receptor activation. Incubate for 30 minutes at 37°C.[19]

-

Antagonist Mode (Separate Experiment): To test for antagonism, co-incubate the test compound with a known agonist (like DAMGO at its EC80 concentration) before adding forskolin.[10]

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[11][21]

-

Data Analysis:

-

Generate a cAMP standard curve.

-

For agonist mode, plot the % inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50.

-

For antagonist mode, plot the % reversal of agonist activity against the log concentration of the test compound to determine the IC50.

-

Protocol: In Vivo Hot Plate Test for Analgesic Efficacy

The hot plate test is a classic behavioral model for assessing the efficacy of centrally acting analgesics against thermal pain.[23][24]

Objective: To evaluate the analgesic effect of a test compound in a rodent model.

Materials:

-

Hot plate apparatus with adjustable temperature control.[24]

-

Transparent cylindrical restrainer.[25]

-

Mice or rats.

-

Test compound, vehicle control, and positive control (e.g., Morphine).

Step-by-Step Methodology:

-

Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment to acclimate.[24][25]

-

Apparatus Setup: Set the hot plate surface temperature to a constant, noxious temperature (e.g., 52-55°C).[25]

-

Baseline Latency: Place each animal individually on the hot plate within the restrainer and start a timer. Record the latency (in seconds) to the first nocifensive response, which is typically a hind paw lick, flick, or a jump.[25]

-

Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the animal does not respond by this time, it is immediately removed, and the cut-off time is recorded as its latency.[25][26]

-

Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

-

Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 120 minutes), repeat the hot plate test for each animal.[26]

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between treatment groups using appropriate statistical methods.

Conclusion and Future Directions

The N-phenylpropanamide scaffold remains a highly productive platform for drug discovery. While its role in developing potent MOR agonists is well-established, ongoing research continues to refine SAR to separate analgesic effects from adverse effects like respiratory depression.[16] Furthermore, the exploration of this scaffold for non-opioid targets, such as FAAH, highlights its versatility and potential for developing novel therapeutics for a range of disorders. Future efforts will likely focus on multi-target ligands that combine opioid and non-opioid mechanisms to achieve synergistic analgesia with improved safety profiles.[3] The rigorous application of the experimental workflows detailed in this guide is fundamental to advancing these research and development goals.

References

-

Hot plate test – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Hot plate test - Wikipedia. (URL: [Link])

-

Rodent Hot Plate Pain Assay - Maze Engineers. (URL: [Link])

-

Unilateral hot plate test: A simple and sensitive method for detecting central and peripheral hyperalgesia in mice | Request PDF - ResearchGate. (URL: [Link])

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (URL: [Link])

-

Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC - NIH. (URL: [Link])

-

cAMP Hunter™ eXpress GPCR Assay - Eurofins DiscoverX. (URL: [Link])

-

Fentanyl Analogs: Structure-Activity-Relationship Study | Request PDF - ResearchGate. (URL: [Link])

-

Opioid-Mu Biochemical Binding Assay Service - Reaction Biology. (URL: [Link])

-

Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed. (URL: [Link])

-

High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC. (URL: [Link])

-

Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC. (URL: [Link])

-

Metabolic Pathways and Potencies of New Fentanyl Analogs - Frontiers. (URL: [Link])

-

Binding of opioid receptor ligands. Saturation binding experiments,... - ResearchGate. (URL: [Link])

-

Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - Springer Nature. (URL: [Link])

-

Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids - United States Sentencing Commission. (URL: [Link])

-

Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - MDPI. (URL: [Link])

-

Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PMC. (URL: [Link])

-

Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions - Usiena air. (URL: [Link])

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - MDPI. (URL: [Link])

-

Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH) - ScienceDirect. (URL: [Link])

-

Ohmefentanyl - Wikipedia. (URL: [Link])

-

Analgesic activity and pharmacological characterization of N-[1-phenylpyrazol-3-yl]-N-[1-(2-phenethyl)-4-piperidyl] propenamide, a new opioid agonist acting peripherally - PubMed. (URL: [Link])

-

Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - ResearchGate. (URL: [Link])

-

Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PubMed. (URL: [Link])

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. (URL: [Link])

-

Opioid Agonists – How Do They Work? | Lippincott NursingCenter. (URL: [Link])

-

Phenylpropanoid Derivatives and Their Role in Plants' Health and as antimicrobials - Springer. (URL: [Link])

-

Opioid Agonists, Partial Agonists, Antagonists: Oh My! - Pharmacy Times. (URL: [Link])

Sources

- 1. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 2. ussc.gov [ussc.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ohmefentanyl - Wikipedia [en.wikipedia.org]

- 7. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cosmobio.co.jp [cosmobio.co.jp]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. cAMP-Glo™ Max Assay Protocol [promega.com]

- 22. drugtargetreview.com [drugtargetreview.com]

- 23. Hot plate test - Wikipedia [en.wikipedia.org]

- 24. maze.conductscience.com [maze.conductscience.com]

- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 26. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Note: Scalable Synthesis of 2-Bromo-N-(4-bromo-3-methylphenyl)propanamide via N-Acylation

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction & Scope

The compound 2-bromo-N-(4-bromo-3-methylphenyl)propanamide (CAS: 79249-46-0) is a highly versatile bifunctional building block. Featuring both an aryl bromide and an

This application note details a highly optimized, scalable N-acylation protocol utilizing a modified Schotten-Baumann approach [1]. By meticulously controlling reaction kinetics and thermodynamics, this protocol ensures maximum chemoselectivity, preventing unwanted nucleophilic substitution at the

Reaction Mechanism & Causality